3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 2-(2-naphthyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl or chromenone moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A similar compound with a hydroxyl group at the 7-position instead of the naphthyl-oxoethoxy group.
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid: Another related compound with a propanoic acid moiety.
Uniqueness
The presence of the naphthyl-oxoethoxy group in 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to more potent biological activities .
Properties
Molecular Formula |
C29H30O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C29H30O4/c1-4-5-6-7-12-25-19(2)24-15-16-27(20(3)28(24)33-29(25)31)32-18-26(30)23-14-13-21-10-8-9-11-22(21)17-23/h8-11,13-17H,4-7,12,18H2,1-3H3 |
InChI Key |
HVQNPVDNBMMMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)C)OC1=O)C |
Origin of Product |
United States |
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